9-Chlorohexadecafluorononanoic Acid

Description

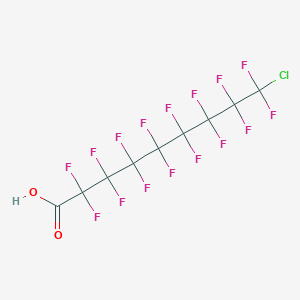

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HClF16O2/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28/h(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGYPYFSHOUVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HClF16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382104 | |

| Record name | 9-Chloro-perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-79-2 | |

| Record name | 9-Chloro-perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Chlorohexadecafluorononanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways for 9-Chlorohexadecafluorononanoic Acid

The synthesis of per- and polyfluoroalkyl substances (PFAS) like this compound typically involves multi-step processes that build the fluorinated carbon chain and introduce the desired functional groups. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available scientific literature, likely due to their proprietary nature, the synthesis can be inferred from established methods for producing similar chlorinated perfluorinated carboxylic acids (PFCAs).

The primary industrial method for manufacturing PFCAs is electrochemical fluorination (ECF), also known as the Simons process. wikipedia.org This process involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410). For this compound, a plausible precursor would be a nonanoic acid derivative where the terminal methyl group is chlorinated.

Another potential synthetic route involves the telomerization of smaller fluorinated building blocks. This process would utilize a chloro-fluoro-alkene as a key starting material. The reaction would proceed via free-radical polymerization, followed by oxidation to yield the carboxylic acid.

A summary of potential precursor compounds is provided in the table below.

| Precursor Compound | General Synthetic Approach | Key Reagents and Conditions |

| 9-Chlorononanoic acid | Electrochemical Fluorination (ECF) | Anhydrous hydrogen fluoride (HF), nickel anode, electric current |

| Chloro-octafluorooctanoyl fluoride | Chain extension and subsequent hydrolysis | Grignard reagents or other organometallic coupling, followed by acidic or basic hydrolysis |

| 1-Chloro-8-iodoperfluorooctane | Carboxylation | Carbon dioxide (CO2), organolithium or Grignard reagent formation at low temperature |

The reaction conditions for these pathways are critical and require specialized equipment to handle corrosive and toxic reagents like hydrogen fluoride. The electrochemical fluorination process, for instance, is typically carried out in a specialized cell with nickel anodes, and the voltage and current are carefully controlled to achieve the desired degree of fluorination.

The carboxylic acid group of this compound can be derivatized to form esters and other related compounds. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed by azeotropic distillation. masterorganicchemistry.com

The general reaction is as follows:

C₈F₁₆ClCOOH + R'OH ⇌ C₈F₁₆ClCOOR' + H₂O

The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride. This can be achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is highly reactive and readily reacts with alcohols to form esters, even without a catalyst.

Alternative esterification methods include using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or using other activating agents. The choice of method depends on the scale of the reaction and the desired purity of the final product.

A table summarizing the derivatization to esters is presented below.

| Derivative | Synthetic Method | Key Reagents |

| Methyl 9-chlorohexadecafluorononanoate | Fischer-Speier Esterification | Methanol (B129727), Sulfuric Acid |

| Ethyl 9-chlorohexadecafluorononanoate | Fischer-Speier Esterification | Ethanol, Sulfuric Acid |

| 9-Chlorohexadecafluorononanoyl chloride | Chlorination | Thionyl chloride (SOCl₂) |

| Various Alkyl Esters | Acyl Chloride Route | Corresponding alcohol, Acyl chloride |

Industrial and Laboratory-Scale Production Considerations

The production of this compound, whether on an industrial or laboratory scale, involves significant considerations due to the nature of the chemicals and processes involved.

Industrial-Scale Production:

On an industrial scale, the production of chlorinated PFCAs is often integrated into the manufacturing processes of fluoropolymers. acs.org The primary method, electrochemical fluorination, is energy-intensive and requires robust infrastructure to handle large quantities of hazardous materials. wikipedia.org Key considerations include:

Material Compatibility: The highly corrosive nature of hydrogen fluoride necessitates the use of specialized, corrosion-resistant materials for reactors and piping.

Process Control: Precise control of temperature, pressure, and electrical current is crucial for maximizing yield and ensuring the safety of the operation.

Waste Management: The production process generates significant amounts of hazardous waste, including acidic byproducts and off-gases, which require careful treatment and disposal to minimize environmental impact.

Purification: The crude product from ECF is a mixture of isomers and byproducts. Extensive purification steps, such as distillation and crystallization, are necessary to isolate this compound of high purity.

Laboratory-Scale Production:

In a laboratory setting, the synthesis of this compound is typically performed for research and development purposes. While the fundamental chemical principles are the same as in industrial production, the scale is much smaller, and the focus is often on achieving high purity and exploring novel synthetic routes. Key considerations include:

Safety Precautions: Handling of highly toxic and corrosive reagents like hydrogen fluoride and thionyl chloride requires stringent safety protocols, including the use of specialized fume hoods and personal protective equipment.

Glassware: Standard laboratory glassware is often unsuitable for reactions involving hydrogen fluoride. Specialized fluoropolymer or metal apparatus may be required.

Purification Techniques: Laboratory-scale purification often employs techniques like column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization to obtain highly pure samples for analytical and testing purposes.

The following table provides a comparative overview of production considerations.

| Consideration | Industrial-Scale | Laboratory-Scale |

| Primary Method | Electrochemical Fluorination | Various, including ECF and multi-step synthesis |

| Equipment | Large-scale, corrosion-resistant reactors | Specialized glassware, fume hoods |

| Safety | Extensive automated safety systems | Strict personal protective equipment and protocols |

| Purification | Distillation, crystallization | Chromatography, HPLC, recrystallization |

| Waste | Large volume, requires dedicated treatment facilities | Smaller volume, managed through laboratory waste protocols |

Environmental Occurrence, Transport, and Transformation

Environmental Distribution and Prevalence

As a member of the expansive group of per- and polyfluoroalkyl substances (PFAS), 9-Chlorohexadecafluorononanoic Acid is recognized as an emerging pollutant. nih.gov However, specific data on its environmental distribution and prevalence in various matrices such as water, soil, or sediment are not widely available in publicly accessible scientific literature. General monitoring for PFAS is becoming more common, but targeted monitoring for this specific chlorinated compound appears to be limited.

The physicochemical properties of this compound, including its high molecular weight and the presence of a chlorine atom, influence its environmental behavior, which may differ from its more extensively studied perfluorinated counterparts like Perfluorononanoic acid (PFNA). The lack of specific monitoring data for this compound highlights a knowledge gap in understanding its environmental footprint.

Degradation Pathways and Mechanisms

The degradation of persistent organic pollutants like this compound is a critical area of environmental research. Studies have primarily focused on abiotic methods, particularly advanced oxidation processes, to break down this resilient compound.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). In the context of chlorinated PFAS like this compound, AOPs, particularly those generating hydrated electrons (e-aq), have shown promise for its degradation and defluorination. nih.gov

A notable AOP for the degradation of this compound is the use of ultraviolet (UV) light in combination with sulfite (B76179) (SO32-). nih.gov This process, often conducted under alkaline conditions (pH 12), generates hydrated electrons, which are powerful reducing agents capable of breaking the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. nih.govacs.org The initial step in this degradation is the reductive dechlorination by the hydrated electron. nih.gov

The efficiency of UV/sulfite treatment can be significantly enhanced by the addition of iodide (I-). acs.org The presence of iodide accelerates the decay of the PFAS, leading to faster defluorination. acs.org

| Degradation Method | Key Reagents | Primary Reactive Species | pH Condition | Outcome |

| UV/Sulfite | Ultraviolet light, Sulfite (SO32-) | Hydrated electron (e-aq) | Alkaline (e.g., pH 12) | Reductive dechlorination and defluorination |

| UV/Sulfite + Iodide | Ultraviolet light, Sulfite (SO32-), Iodide (I-) | Hydrated electron (e-aq) | - | Accelerated degradation and defluorination |

The degradation of this compound under UV/sulfite treatment is a multi-step process. Following the initial reductive dechlorination, several competing reaction pathways can occur, including hydrogenation, sulfonation, and dimerization. nih.gov A crucial and unexpected pathway that has been identified is hydroxylation, where the terminal ClCF2- group is converted into a carboxyl group (-OOC-). nih.gov This hydroxylation is critical for achieving rapid and deep defluorination. nih.gov

During UV/sulfite treatment, the primary transformation begins with the replacement of the chlorine atom. Subsequent reactions can lead to a variety of smaller, often less fluorinated compounds. The specific transformation products identified in laboratory studies include hydrogenated, sulfonated, and dimerized derivatives of the parent compound. nih.gov The detection of these intermediates confirms the complex reaction cascade that occurs during the degradation process.

| Parent Compound | Treatment Process | Identified Transformation Product Types |

| This compound | UV/Sulfite | Hydrogenated, Sulfonated, Dimerized, and Hydroxylated compounds |

The potential for microorganisms to break down this compound is an area with limited specific research. Generally, per- and polyfluoroalkyl substances are highly resistant to biodegradation due to the strength of the carbon-fluorine bond. nih.govmdpi.com

However, some studies on other chlorinated compounds suggest that the presence of a chlorine atom can sometimes create a point of attack for microbial enzymes, potentially making chlorinated PFAS more susceptible to biodegradation than their fully fluorinated counterparts. nih.gov For instance, research on the anaerobic microbial degradation of polychlorofluorocarboxylic acids has shown that hydrolytic dechlorination can trigger significant spontaneous defluorination. nih.govresearchgate.net

Despite these indications, there are currently no published studies that specifically document the biotransformation or biodegradation of this compound by specific microbial strains or consortia. The general consensus is that while some polyfluorinated substances can be transformed, the complete mineralization of highly fluorinated compounds like this compound through biological processes is likely to be a very slow process, if it occurs at all under typical environmental conditions. nih.govresearchgate.net Further research is needed to isolate and characterize microorganisms or enzymes capable of degrading this specific compound.

Advanced Oxidation Processes for Defluorination

Environmental Transport and Fate Modeling of this compound

The environmental transport and ultimate fate of this compound (9-Cl-PFNA) are governed by its unique physicochemical properties and its interactions within various environmental compartments, including air, water, soil, and biota. Modeling these processes is crucial for understanding the potential for long-range transport, persistence, and accumulation of this compound in the environment.

Principles of Environmental Fate Modeling

Environmental fate models are mathematical tools used to predict the distribution and concentration of chemicals in the environment over time. These models typically consider a "unit world" or a specific geographical region divided into interconnected compartments such as air, water, soil, and sediment. The transport and transformation of a chemical are simulated based on its intrinsic properties and the characteristics of the environmental system.

For per- and polyfluoroalkyl substances (PFAS) like 9-Cl-PFNA, multimedia fate models are particularly relevant. These models account for the partitioning of the chemical between different media, its degradation rates, and its movement through advection and diffusion. Key input parameters for these models include:

Physicochemical Properties: Molecular weight, vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant are fundamental for predicting a chemical's behavior.

Degradation Rates: Half-lives in air, water, soil, and sediment determine the persistence of the compound.

Partition Coefficients: Soil-water partition coefficient (Koc) and sediment-water partition coefficient describe the tendency of the compound to sorb to organic matter in soil and sediment.

Physicochemical Properties Relevant to Transport and Fate

The behavior of this compound in the environment is dictated by its physicochemical properties. These properties, particularly its high degree of fluorination and the presence of a chlorine atom and a carboxylic acid functional group, influence its partitioning and persistence. Below is a table of computed physicochemical properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9HClF16O2 | PubChem oecd.org |

| Molecular Weight | 480.53 g/mol | PubChem oecd.org |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.9 | PubChem oecd.org |

| Monoisotopic Mass | 479.9409576 Da | PubChem oecd.org |

The high value of the octanol-water partition coefficient (XLogP3-AA) suggests a tendency for 9-Cl-PFNA to associate with organic matter in soil and sediment, which can affect its mobility in the environment.

Research Findings on Environmental Transport and Accumulation

Specific modeling studies focused solely on this compound are limited in publicly available literature. However, research on chlorinated perfluoroalkyl compounds and other PFAS provides insights into its likely environmental behavior.

A study conducted in New Jersey investigated the accumulation of various PFAS, including a class of compounds referred to as chloro-perfluoropolyether carboxylates (Cl-PFPECAs), which includes 9-Cl-PFNA, in vegetation and subsoils near industrial facilities. researchgate.net This research provides valuable real-world data on the partitioning of these compounds in a terrestrial environment.

The study calculated accumulation factors (AFs) for vegetation and subsoils. The accumulation factor represents the ratio of the concentration of a chemical in a specific medium (e.g., vegetation) to its concentration in a reference medium (e.g., surface soil). The findings indicated that both Cl-PFPECAs and perfluorocarboxylates (PFCAs) exhibited decreasing accumulation in vegetation with increasing fluorinated carbon chain length. researchgate.net This suggests that shorter-chain compounds may be more readily taken up by plants.

The table below summarizes the detection and distribution of Cl-PFPECAs, the class of compounds that includes 9-Cl-PFNA, in paired vegetation and soil samples from the study.

| Matrix Pairing | Percentage Measured Above LOQ in Both Matrices | Percentage Found Only in Surface Soil | Percentage Found Only in Vegetation | Percentage Below LOQ in Both Matrices |

|---|---|---|---|---|

| Vegetation and Surface Soil | 44% | 20% | 3% | 33% |

| Subsoil and Surface Soil | 45% | 28% | 5% | 22% |

Data adapted from a study on Cl-PFPECA and vegetative and surface soil pairings. researchgate.net

These findings highlight that compounds like 9-Cl-PFNA are mobile in the environment and can be transported from soil to vegetation. The presence of these compounds in both surface and subsoils indicates their potential for vertical transport through the soil column, which could lead to groundwater contamination.

The transport of PFAS in the environment is complex. While longer-chain PFAS tend to be more strongly sorbed to soil and sediment, even these compounds can be a long-term source of groundwater pollution due to their persistence and slow desorption. Atmospheric transport is another significant pathway for the global distribution of PFAS. Volatile precursor compounds can be transported long distances in the atmosphere and then degrade to form persistent PFAAs. Direct atmospheric emission of PFAAs, although they are strong acids, can also occur, leading to deposition on land and water surfaces.

Ecotoxicological Investigations and Ecological Risk Assessment

Ecotoxicological Effects on Environmental Organisms

The environmental fate and effects of PFAS are a significant area of research due to their persistence, bioaccumulative potential, and toxicity. wikipedia.org Long-chain PFCAs, a group that includes C9 compounds, have been the subject of international scrutiny, with proposals for their inclusion in the Stockholm Convention on Persistent Organic Pollutants due to their potential for long-range environmental transport and significant adverse effects on human health and the environment. defra.gov.uk

While direct studies on the aquatic toxicity of 9-Chlorohexadecafluorononanoic Acid are scarce, research on other C9 PFCAs provides insight into potential effects. For instance, perfluorononanoic acid (PFNA), a C9 PFCA, has been shown to be more toxic to the human macrophage cell line TLT and to induce greater oxidative stress in both zebrafish and TLT cells compared to other tested perfluorinated compounds like PFOA and PFOS. nih.gov Generally, within a group of PFAS, the developmental toxicity tends to increase with the length of the fluorinated alkyl chain. nih.gov

Studies on other chlorinated PFAS, such as chlorinated-polyfluoroalkylether substances (Cl-PFAES), have demonstrated developmental toxicity in zebrafish embryos, with a 48-hour post-fertilization Lowest Observed Effect Concentration (LOEC) of 1.5 mg/L for a mixture predominantly composed of these substances. nih.gov The presence of chlorine in the molecular structure can influence the compound's environmental behavior and toxicity.

The following table summarizes toxicity data for related C9 and other relevant perfluorinated compounds on aquatic organisms.

| Compound | Organism | Endpoint | Value | Reference |

| Perfluorononanoic acid (PFNA) | Zebrafish (Danio rerio) | Oxidative Stress | Greater than PFOA and PFOS | nih.gov |

| Chlorinated-polyfluoroalkylether substances (Cl-PFAES) mixture | Zebrafish (Danio rerio) | 48-h LOEC (developmental toxicity) | 1.5 mg/L | nih.gov |

| Henicosafluoroundecanoic acid (C11 PFCA) | Caenorhabditis elegans | 48-h half-maximal activity concentration | 4.1 µM (2.3 mg/L) | nih.gov |

This table is illustrative and based on data for structurally related compounds due to the lack of specific data for this compound.

Information on the specific effects of this compound on terrestrial organisms is not available. However, research on other PFAS indicates that these compounds can impact terrestrial invertebrates. For example, exposure to certain PFAS has been shown to cause oxidative stress and affect the antioxidant defense systems in terrestrial invertebrates. nih.gov Behavioral abnormalities related to endpoints such as burrowing and locomotor activity have also been observed. nih.gov

Given that C9 PFCAs are classified within the European Union for reproductive toxicity and specific target organ toxicity (liver, thymus, and spleen), there is a potential for adverse effects in terrestrial wildlife exposed to these substances. defra.gov.uk The bioaccumulative nature of long-chain PFCAs suggests that they can accumulate in terrestrial food webs, posing a risk to higher trophic level organisms.

Methodologies for Environmental Risk Assessment

Environmental risk assessment for chemicals like this compound typically follows a structured approach involving hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov A key component of this process is the derivation of protective concentration limits for different environmental compartments.

The Predicted No Effect Concentration (PNEC) is a concentration of a chemical below which adverse effects in an ecosystem are not expected to occur. ecetoc.org PNECs are crucial for environmental risk assessment and are typically derived using one of two main approaches: the assessment factor (AF) method or the species sensitivity distribution (SSD) method. nih.gov

The AF method involves dividing the lowest available toxicity value (e.g., LC50, EC50, or NOEC) by a safety factor that ranges from 10 to 1000, depending on the quantity and quality of the available ecotoxicological data. ecetoc.org The SSD method uses a statistical distribution of toxicity data from multiple species to estimate the hazardous concentration for a small percentage (typically 5%) of species (HC5), which is then used to derive the PNEC, often with a smaller assessment factor (1-5). ecetoc.org

For data-poor chemicals like this compound, the AF method would likely be employed, using toxicity data from structurally similar compounds as a surrogate. For example, a PNEC for perfluorooctanoic acid (PFOA) was suggested at 100 mg/L using an assessment factor of 1000 when extrapolating from acute to chronic toxicity. researchgate.net However, the derivation of a robust PNEC for this compound is hampered by the lack of specific ecotoxicity data.

The following table illustrates the PNEC derivation concept using data for other PFAS.

| Compound | Method | Basis for Derivation | PNEC Value | Reference |

| Perfluorooctanoic acid (PFOA) | Assessment Factor | Extrapolation from acute to chronic toxicity | 100 mg/L | researchgate.net |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Species Sensitivity Distribution | Bioaccumulation for trophic level IV fish-eating birds | 50 ng/L | researchgate.net |

| Perfluorohexanoic acid (PFHxA) | Not specified | Not specified | 97 µg/L | researchgate.net |

This table is for illustrative purposes to demonstrate PNEC derivation methodologies for related compounds.

Environmental exposure scenarios are developed to estimate the potential concentrations of a chemical in various environmental compartments (water, soil, air) resulting from its production, use, and disposal. These Predicted Environmental Concentrations (PECs) are then compared to the PNECs to characterize the risk.

The risk characterization ratio (RCR), or risk quotient (RQ), is calculated by dividing the PEC by the PNEC (RCR = PEC/PNEC). An RCR below 1 generally indicates that the chemical is unlikely to pose a significant environmental risk, while an RCR at or above 1 suggests a potential for adverse effects, warranting further investigation or risk management measures. researchgate.net

For this compound, the development of realistic exposure scenarios would require information on its production volumes, use patterns, and release pathways, none of which are currently available in the public domain. Without reliable PEC and PNEC values, a quantitative environmental risk characterization for this specific compound cannot be performed. However, the known persistence and potential toxicity of similar long-chain chlorinated and perfluorinated compounds suggest that any significant release of this compound into the environment could be of concern. defra.gov.uknih.gov

Human Exposure Assessment and Health Hazard Characterization

Methodologies for Human Exposure Assessment

Assessing a population's exposure to 9-Chlorohexadecafluorononanoic Acid involves a multi-faceted approach, combining environmental surveillance and biological monitoring to create a comprehensive picture of its prevalence and pathways to human contact.

Wastewater-based epidemiology (WBE) serves as a valuable tool for assessing community-wide exposure to various chemical and biological agents by analyzing sewage for specific biomarkers. acs.orgnih.gov This non-invasive method provides objective, near real-time data on the consumption or exposure patterns of a population. nih.gov WBE has been successfully employed to monitor illicit drugs, pharmaceuticals, and pathogens, offering insights into public health trends at a community level. acs.orgnih.gov

However, a review of the current scientific literature indicates that studies specifically applying WBE to estimate population exposure to this compound have not yet been published. While PFAS are generally found in wastewater, the specific monitoring and epidemiological modeling for this chlorinated variant is a recognized data gap. wikipedia.org

Environmental monitoring is critical for identifying sources and predicting exposure routes of contaminants. For this compound and related compounds, this involves sampling various environmental media. Studies have confirmed the presence of chlorinated PFAS in the environment, often linked to industrial sources. nih.govnih.gov

In one notable investigation in New Jersey, a range of chloro-perfluoro-polyether carboxylates (Cl-PFPECAs) were identified in surface soils, subsoils, and vegetation. nih.gov This research demonstrated that these chlorinated compounds can accumulate in the environment. The study observed that lower molecular weight congeners appeared to have enhanced mobility, leading to uptake by plants and transport into subsurface soils. nih.gov

Table 1: Environmental Detection of Chlorinated Perfluoroalkyl Substances

| Matrix | Compound Type Detected | Key Finding | Source |

|---|---|---|---|

| Surface Soil | Cl-PFPECAs | Congeners representing >91% of the total signal were detected. | nih.gov |

| Vegetation | Cl-PFPECAs | Congeners representing 96% of the total signal were detected, indicating plant uptake. | nih.gov |

| Subsoil | Cl-PFPECAs | Congeners representing 98% of the total signal were detected, suggesting vertical transport. | nih.gov |

While specific environmental fate and transport models for this compound are not yet prevalent, models for its non-chlorinated analogue, Perfluorononanoic Acid (PFNA), are being developed. For instance, atmospheric models have been used to simulate the global transport and deposition of PFNA, highlighting the importance of atmospheric degradation of precursor compounds as a source in remote areas. copernicus.org Such models are crucial for predicting how these persistent chemicals are distributed globally. copernicus.org

Biomonitoring, the measurement of a chemical or its metabolites in human specimens like blood or urine, provides the most direct evidence of human exposure. For PFAS, serum concentrations are the most common biomarker of internal dose. nih.govnih.gov

A landmark study conducting comprehensive screening of PFAS in the serum of a general population in China reported the first-ever detection of "chlorine-substituted perfluorononanate (Cl-PFNA)" in human samples. acs.org This discovery is significant as it confirms that human exposure to this specific chlorinated PFAS is occurring. The study successfully identified 165 suspected PFAS compounds, with Cl-PFNA being one of seven novel PFAS reported for the first time in human serum. acs.org This finding underscores the importance of advanced, non-targeted analytical methods in identifying emerging contaminants and expanding our understanding of the complete range of human PFAS exposure. acs.org

Health Hazard Characterization in Exposure Contexts

Characterizing the health hazards of this compound is in its early stages. Information is primarily derived from general hazard classifications, computational toxicology models, and studies on structurally similar compounds.

Direct in-vivo toxicological studies detailing the systemic effects of this compound are limited. However, hazard information is available from regulatory classification systems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that may be corrosive to metals and causes severe skin burns and serious eye damage. nih.gov

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement | Source |

|---|---|---|

| H290 | May be corrosive to metals | nih.gov |

| H314 | Causes severe skin burns and eye damage | nih.gov |

| H318 | Causes serious eye damage | nih.gov |

In the absence of direct experimental data, researchers have turned to computational models to forecast potential toxicity. The same study that first identified Cl-PFNA in human serum used a graph convolutional neural network model (Tox21-GCN) to predict the toxicity of the discovered compounds. acs.org The model revealed that PFAS containing sulfonic acid groups exhibited potential for multiple toxic effects, including estrogenic and stress responses. acs.org While Cl-PFNA is a carboxylic acid, this approach represents a new frontier in prioritizing emerging contaminants for further toxicological evaluation.

Studies on other chlorinated PFAS provide context for potential health concerns. Research on the chlorinated ether analog 6:2 Cl-PFESA using the model organism Caenorhabditis elegans showed negative effects on germ cell numbers, increased germline apoptosis, and defects in meiotic progression, leading to increased embryonic lethality in offspring. oup.com While these findings are for a different, albeit structurally related, compound, they suggest that chlorinated PFAS as a class may interfere with fundamental biological processes such as reproduction. oup.com

A quantitative exposure-response relationship describes the correlation between the amount of exposure to a substance and the extent of a particular effect. nih.govnih.gov Establishing these relationships is a key component of risk assessment, as it helps to define safe exposure levels. nih.gov

For this compound, there is currently no available data in the scientific literature establishing quantitative exposure-response relationships for any health outcome. This represents a critical knowledge gap that must be addressed to fully understand the potential risks associated with human exposure to this compound.

Advanced Analytical Chemistry for Detection and Quantification

Chromatographic Techniques for Separation

Chromatographic separation is a critical first step in the analytical process, designed to isolate the target analyte from a complex mixture of other compounds present in a sample. This separation is essential to reduce matrix interference and ensure accurate quantification.

Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the premier separation technique for the analysis of 9-Chlorohexadecafluorononanoic Acid and other polar, non-volatile PFAS. nih.govnih.gov The use of UHPLC systems offers significant advantages, including shorter analysis times, improved resolution, and increased peak efficiency compared to conventional HPLC.

In a typical UHPLC method, the sample extract is injected into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. For PFAS analysis, reversed-phase chromatography is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile, with additives to improve peak shape and ionization efficiency. nih.gov The separation is unified for various sample types, from human biofluids to environmental samples, by coupling the chromatographic system to high-resolution mass spectrometry. nih.gov

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with liquid chromatography, it provides a powerful tool for the definitive identification and precise quantification of chemical compounds.

For the analysis of emerging contaminants like this compound, hybrid quadrupole-Orbitrap high-resolution mass spectrometry (HRMS) is a state-of-the-art detection method. nih.govthermofisher.com These instruments combine a quadrupole mass filter with a high-resolution Orbitrap mass analyzer, offering exceptional performance. thermofisher.comnih.gov

The key advantages of this technology include:

High Mass Resolution: Orbitrap analyzers can achieve resolutions exceeding 140,000, which allows for the differentiation of ions with very similar masses, thereby increasing confidence in compound identification. nih.gov

High Mass Accuracy: These systems provide sub-ppm mass accuracy, enabling the determination of elemental compositions for unknown compounds and confirming the identity of target analytes with a high degree of certainty. thermofisher.com

Sensitivity and Selectivity: The combination of a quadrupole for precursor ion selection and an Orbitrap for high-resolution detection results in excellent sensitivity and selectivity, even in complex matrices. thermofisher.com

Tandem Mass Spectrometry (MS/MS): The use of a collision cell (e.g., HCD cell) allows for the fragmentation of selected precursor ions. nih.gov The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint for the compound, further confirming its identity.

The table below shows the predicted mass-to-charge ratios for various adducts of this compound that could be detected by HRMS.

| Adduct | Predicted m/z |

| [M-H]⁻ | 478.93367 |

| [M+H]⁺ | 480.94823 |

| [M+Na]⁺ | 502.93017 |

| [M+NH₄]⁺ | 497.97477 |

| [M+K]⁺ | 518.90411 |

| [M+HCOO]⁻ | 524.93915 |

| Data sourced from PubChem. uni.lu |

Beyond the analysis of known target compounds, HRMS enables broader screening approaches to identify a wide range of chemicals in a sample. jhu.edunih.gov These methods are crucial for identifying new and unexpected environmental or biological contaminants.

Suspect Screening: This approach involves searching for a predefined list of "suspect" compounds that are anticipated to be present in a sample but for which reference standards are not available for confirmation. norman-network.net The identification is based on accurate mass, isotopic pattern, and potentially fragmentation data compared against spectral libraries.

Non-Target Screening (NTS): NTS is a more comprehensive approach that aims to identify all detectable chemical features in a sample, including completely unknown compounds ("unknown unknowns"). jhu.edu This strategy is invaluable for discovering novel transformation products, metabolites, or new contaminants like this compound in various matrices. jhu.edueeer.org

These screening techniques rely on the non-selective data acquisition modes of HRMS instruments, capturing a complete chemical profile of the sample for retrospective data analysis. jhu.edu

Quality Assurance and Quality Control in Analytical Methods

To ensure the reliability and accuracy of analytical data, rigorous quality assurance (QA) and quality control (QC) procedures are essential. These measures are designed to monitor and control various stages of the analytical process, from sample preparation to data analysis.

Accurate quantification in LC-MS is highly dependent on proper calibration and the management of matrix effects. nih.gov

Calibration: A calibration curve is typically generated by analyzing a series of standards with known concentrations of the target analyte. The response of the instrument is plotted against the concentration to establish a linear relationship, which is then used to determine the concentration of the analyte in unknown samples. nih.gov

Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification. chromatographyonline.comresearchgate.net The mechanisms can involve competition for ionization or changes in the physical properties of the electrospray droplets. chromatographyonline.com

Strategies to mitigate matrix effects include:

Improved Sample Cleanup: Removing interfering compounds from the sample extract before analysis. chromatographyonline.com

Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering matrix components. chromatographyonline.com

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limits of detection. chromatographyonline.com

Use of Internal Standards: The most common approach is the use of an isotopically labeled internal standard (ILIS). An ILIS is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C). The ILIS is chemically identical to the analyte and co-elutes, but it is distinguishable by its higher mass. Since the ILIS experiences the same matrix effects as the native analyte, the ratio of their signals can be used for accurate quantification, effectively canceling out the interference. nih.govresearchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help compensate for matrix effects. chromatographyonline.com

The table below summarizes key parameters for a validated on-line SPE-UHPLC-HRMS method for PFAS analysis, which is applicable to compounds like this compound.

| Parameter | Details |

| Sample Volume | 50 µL of human serum |

| Sample Preparation | Protein precipitation with acetonitrile |

| Linearity (R²) | > 0.99 |

| Matrix-Spiked Recoveries | 68.9% - 115.7% |

| Precision (RSD%) | 1.2% - 12.1% |

| Method Limit of Quantification (mLOQ) | 0.1 - 1 ng/mL |

| Data adapted from a study on 46 PFAS in human serum. nih.gov |

PFAS Carry-over Prevention

The accurate detection and quantification of this compound, a per- and polyfluoroalkyl substance (PFAS), at trace levels present a significant analytical challenge due to the ubiquitous nature of PFAS in laboratory environments. Cross-contamination and carry-over from analytical instrumentation can lead to inaccurate results, including false positives. youtube.comchemicalbook.com Therefore, implementing rigorous carry-over prevention strategies is paramount for reliable analysis.

The primary analytical technique for PFAS detection is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and specificity. nih.govmeasurlabs.com However, this sensitivity also makes it susceptible to background contamination. chemicalbook.com To mitigate this, a multi-faceted approach to preventing carry-over is essential, encompassing careful selection of materials, meticulous cleaning protocols, and instrumental modifications.

A crucial strategy in modern LC-MS/MS analysis of PFAS is the use of a delay column. chemicalbook.comnih.gov Installed between the solvent mixer and the injector, the delay column separates PFAS contaminants present in the mobile phase from the analytes in the injected sample, causing them to elute at a different time. chemicalbook.comnih.gov This ensures that any background contamination from the analytical system does not interfere with the quantification of the target analytes. chemicalbook.com

Furthermore, the choice of materials for all components that come into contact with the sample is critical. The use of certified PFAS-free products, such as polypropylene (B1209903) vials and caps, is recommended. chemicalbook.comnih.gov Materials containing fluoropolymers, like PTFE, should be avoided in the sample flow path to prevent leaching of PFAS and subsequent contamination. chemicalbook.comnih.gov Instead, PEEK tubing is a suitable alternative for LC systems. chemicalbook.com

Systematic cleaning and decontamination of all sampling and analytical equipment are also fundamental. This includes rinsing with high-purity, PFAS-free water and methanol. nih.gov Regular analysis of blank samples is a necessary quality control measure to verify the absence of systemic contamination. nih.gov

Below are data tables summarizing key aspects of PFAS carry-over prevention applicable to the analysis of this compound.

Table 1: Recommended Materials for PFAS Analysis

| Component | Recommended Material | Material to Avoid | Rationale |

|---|---|---|---|

| Sample Containers | Polypropylene (PP), High-Density Polyethylene (HDPE) | Glass, Polytetrafluoroethylene (PTFE) | PP and HDPE are generally lower in PFAS residuals. Glass can adsorb PFAS, and PTFE is a source of PFAS contamination. nih.govalsglobal.com |

| Tubing | PEEK | PTFE | PEEK is a non-fluorinated polymer, unlike PTFE which can leach PFAS into the solvent stream. chemicalbook.com |

| Syringe Filters | Polypropylene (PP), Nylon | PTFE | To avoid contamination of the sample during filtration. nih.gov |

| Pipette Tips | Polypropylene (PP) | N/A | Ensure they are from a batch certified to be PFAS-free. nih.gov |

Table 2: General Decontamination Protocol for PFAS Sampling Equipment

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1 | Initial Rinse | Tap Water | To remove loose particulates and surface films. serdp-estcp.mil |

| 2 | Detergent Wash | Low-phosphate, fluoro-surfactant free detergent (e.g., Luminox®) | To scrub and remove residual contaminants. nih.govserdp-estcp.mil |

| 3 | Tap Water Rinse | Tap Water | To remove the detergent. serdp-estcp.mil |

| 4 | Final Rinse | PFAS-free Deionized Water | To remove any remaining contaminants and detergent residue. nih.govserdp-estcp.mil |

| 5 | Solvent Rinse | Methanol (pesticide residue grade or equivalent) | To remove any remaining organic residues. nih.gov |

| 6 | Drying | Air dry on a clean surface | To prepare for storage or use without introducing new contaminants. serdp-estcp.mil |

Table 3: Instrumental Strategies for Carry-over Reduction

| Strategy | Description | Benefit |

|---|---|---|

| Delay Column | A short chromatographic column is installed before the injector. | Separates PFAS contamination from the mobile phase from the analytical peak of interest. chemicalbook.comnih.gov |

| Diverter Valve | Used to divert the flow from the column to waste at the beginning and end of the analytical run. | Prevents highly contaminated portions of the sample or persistent compounds from entering the mass spectrometer. |

| Needle and Injection Port Washing | Rinsing the autosampler needle and injection port with a strong, PFAS-free solvent mixture between injections. | Minimizes carry-over from one sample to the next. uni.lu |

By strictly adhering to these carry-over prevention measures, analytical laboratories can ensure the generation of high-quality, defensible data for the quantification of this compound and other PFAS compounds.

Molecular Interactions and Biosensing Applications

Protein-Ligand Interaction Studies

The interaction between 9-Chlorohexadecafluorononanoic Acid and various proteins is a key area of research, employing computational methods to predict and analyze these molecular relationships.

Molecular Docking and Simulation of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding modes of this compound with proteins. For instance, studies have utilized programs like Autodock Vina to simulate the interaction between perfluorinated alkyl acids (PFAAs), a class of compounds that includes this compound, and proteins such as human serum albumin. ethz.ch These simulations can successfully predict the bound conformation and interaction affinity, with deviations in some cases being smaller than 2 Å. ethz.ch

The process characterizes atomic-level interactions to explore the binding potential of ligands to the active sites of proteins. nih.gov The insights gained from these simulations are crucial for designing proteins with enhanced specificity and for predicting the bioaccumulation potential of such compounds. ethz.ch

Computational Modeling of Protein-Ligand Complexes

Computational modeling provides a framework for generating and analyzing three-dimensional structures of protein-ligand complexes. researchgate.net This is particularly valuable when experimental structures are unavailable. Homology modeling, for example, can be used to create a 3D model of a protein from its amino acid sequence, which can then be used for docking studies. researchgate.net

These computational approaches allow for the investigation of various factors influencing the stability and specificity of the protein-ligand interaction. By simulating the dynamic behavior of the complex, researchers can gain a deeper understanding of the binding mechanisms. nih.gov

Biosensor Development and Characterization

The unique binding properties of this compound are being harnessed for the development of novel biosensors for its detection.

Utilization of Odorant Binding Proteins (OBPs) as Biosensing Elements

Odorant Binding Proteins (OBPs) are small, stable, and soluble proteins that have shown great promise as biosensing elements. nih.govait.ac.atmdpi.com Their function in nature is to bind and transport hydrophobic molecules, such as odorants and pheromones, through the aqueous environment to the olfactory receptors. nih.govfrontiersin.org This inherent ability to bind a wide range of small molecules makes them ideal candidates for use in biosensors. mdpi.com

OBPs can be incorporated into various sensor platforms, such as those based on surface acoustic waves (SAW), to detect specific analytes in different environments. researchgate.netnih.gov The stability of OBPs under various conditions, including high temperatures and organic solvents, further enhances their suitability for biosensor applications. mdpi.com

Table 1: Examples of Odorant Binding Proteins in Biosensing

| OBP | Source Organism | Application |

|---|---|---|

| pWTOBP1 | Porcine | Detection of volatile organic compounds |

| AgamOBP1 | Anopheles gambiae (mosquito) | Tobacco smoke detection |

| BmorOBP | Bombyx mori (domestic silk moth) | General odorant detection |

Mutagenesis Studies for Enhanced Ligand Specificity

Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence of a protein. neb.comyoutube.comyoutube.com This allows researchers to modify the amino acid sequence of OBPs to enhance their binding affinity and specificity for a particular ligand, such as this compound. nih.govait.ac.at By altering key amino acid residues within the binding pocket, the protein's properties can be fine-tuned for a specific target. nih.govneb.com

For example, studies have shown that replacing a single amino acid in the binding pocket of an OBP can significantly alter its binding preferences. mdpi.com This approach not only aids in the development of more selective biosensors but also helps in dissecting the specific interactions between the ligand and the protein. nih.govait.ac.at

Fluorescence Binding Assays for Affinity Measurement

Fluorescence binding assays are a common and effective method for measuring the binding affinity between a protein and a ligand. nih.govnih.gov In a typical competitive binding assay, a fluorescent probe is used that binds to the OBP and exhibits a change in its fluorescence properties upon binding. When a competing ligand, such as this compound, is introduced, it displaces the fluorescent probe, causing a measurable change in the fluorescence signal. researchgate.net

This change in fluorescence is proportional to the amount of ligand that has bound to the protein, allowing for the determination of the binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (IC50). nih.gov These assays are crucial for characterizing the binding properties of both wild-type and engineered OBPs. frontiersin.org

Regulatory Science and Policy Implications

Classification and Categorization within Regulatory Frameworks

9-Chlorohexadecafluorononanoic Acid is categorized under various regulatory frameworks, primarily due to its hazardous properties and its identity as a PFAS. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for its hazard identification. According to notifications provided by companies to the European Chemicals Agency (ECHA), this substance is classified as causing severe skin burns and eye damage. europa.eu

As a member of the PFAS class of chemicals, it is subject to the broad strategies and actions aimed at this group of persistent chemicals. In the United States, the Environmental Protection Agency (EPA) includes it in its DSSTox (Distributed Structure-Searchable Toxicity) database, which is a resource for screening and prioritizing chemicals for further research and assessment. It is also found on the NORMAN Suspect List Exchange, a network for the exchange of information on emerging environmental substances.

The table below summarizes the known classifications for this compound.

| Classification System | Classification/Listing |

| GHS | Causes severe skin burns and eye damage. europa.eu |

| PFAS Category | Per- and polyfluoroalkyl substance. |

| US EPA | Listed on the DSSTox database. |

| NORMAN Exchange | Listed on the Suspect List Exchange. |

Role in Regulatory Science Strategies and Initiatives

The role of this compound in specific regulatory science strategies is largely encompassed by broader initiatives targeting the entire class of PFAS. As an emerging contaminant of concern, the scientific community and regulatory bodies are working to understand its potential risks. The EPA's PFAS Action Plan, for instance, outlines a multi-faceted approach to address these "forever chemicals," including expanding research and monitoring. quarles.com

One of the key trends in regulatory science is the move away from regulating individual PFAS to addressing them as a class or in subgroups. nih.gov This is due to the sheer number of PFAS and the fact that regulating them one by one is not a feasible or timely approach. mdpi.com The introduction of chlorine into the molecular structure of PFAS, as seen in this compound, represents an increase in structural diversity that challenges current analytical and regulatory methods. nih.gov

Regulatory science initiatives are also focused on improving detection and measurement methods for a wider range of PFAS, including those that are less studied like this compound. quarles.com The development of new analytical techniques is crucial for understanding the occurrence, fate, and transport of these substances in the environment.

International and National Chemical Inventories and Listings

The status of this compound on major international and national chemical inventories is a key indicator of its regulatory standing. A substance not listed on an inventory is generally considered a "new chemical substance" and may be subject to notification and assessment before it can be manufactured or imported.

Based on available information, this compound is not listed on several key chemical inventories. The table below provides a summary of its status on various lists. It is important to note that inventories are subject to updates. chemradar.comcanada.cachemradar.comchemsafetypro.comchemradar.com

| Inventory | Jurisdiction | Status |

| TSCA Inventory | United States | Not Listed |

| Domestic Substances List (DSL) | Canada | Not Listed canada.ca |

| ECHA's EC Inventory | European Union | Not Listed europa.eu |

| IECSC | China | Not Listed chemsafetypro.comchemradar.com |

| CSCL | Japan | Not Listed chemradar.com |

The absence of this compound from these inventories suggests that its commercial use may be limited or that it is primarily used for research and development purposes, which can be exempt from certain notification requirements. scbt.com

In the United States, under the Toxic Substances Control Act (TSCA), manufacturers and importers of PFAS and PFAS-containing articles are subject to reporting and recordkeeping requirements. mcglinchey.comepa.gov This includes a rule requiring the submission of data on PFAS manufactured or imported since 2011. epa.gov While this compound is not on the public TSCA inventory, any manufacturing or importation for commercial purposes would likely trigger these reporting obligations. chemscape.comepa.govhunton.com

Future Directions in Regulatory Assessment and Management

The future regulatory assessment and management of this compound will likely be driven by the broader trends in PFAS regulation. A key direction is the increasing focus on managing PFAS as a class or in subgroups. This approach would likely subject this compound to any regulations applied to the broader category of perfluoroalkyl carboxylic acids (PFCAs) or chlorinated PFAS.

A significant development is the EPA's proposal to designate certain PFAS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). mdpi.com While the initial focus has been on PFOA and PFOS, there is potential for this designation to be expanded to other PFAS in the future. Similarly, the EPA has proposed to list nine PFAS as hazardous constituents under the Resource Conservation and Recovery Act (RCRA), which would strengthen the agency's ability to address contamination at treatment, storage, and disposal facilities. epa.gov

Furthermore, there is a growing trend towards establishing legally enforceable drinking water standards for various PFAS. epa.govepa.gov While this compound is not currently included in the EPA's National Primary Drinking Water Regulation for PFAS, this could change as more data on its occurrence and potential health effects become available. epa.gov

The management of emerging PFAS like this compound will also depend on advancements in analytical chemistry to better detect and quantify these substances in various environmental media. nih.gov As our understanding of the universe of PFAS expands, so too will the regulatory efforts to manage their potential risks to human health and the environment. veolianorthamerica.comastho.orgnoaa.gov The substitution of regulated PFAS with other, often structurally similar, compounds is a recognized challenge that will continue to shape future regulatory strategies. nih.govmdpi.comnih.gov

Q & A

Basic Research Questions

Q. How can 9Cl-PF3ONS be reliably detected and quantified in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for detecting per- and polyfluoroalkyl substances (PFAS), including 9Cl-PF3ONS. Use stable isotopic analogs (e.g., deuterated or carbon-13-labeled standards) to correct for matrix effects and ionization efficiency . For environmental water samples, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended to achieve detection limits below 1 ng/L. Validation should include recovery rates (70–120%) and precision (<20% RSD) across multiple matrices .

Q. What are the primary environmental pathways for 9Cl-PF3ONS contamination?

- Methodological Answer : 9Cl-PF3ONS is resistant to hydrolysis and biodegradation due to its strong C-F bonds and chlorine substitution. It primarily enters aquatic systems via industrial discharges or degradation of precursor compounds. Use fugacity modeling to predict partitioning coefficients: log KOW > 5 suggests high bioaccumulation potential, while log KOA > 6 indicates persistence in sediment . Field studies in Arctic environments show PFAS accumulation in snowmelt and marine food webs, highlighting long-range transport mechanisms .

Q. How does 9Cl-PF3ONS compare structurally to other regulated PFAS (e.g., PFOS, PFOA)?

- Structural Analysis : Unlike perfluorooctanesulfonic acid (PFOS, C8), 9Cl-PF3ONS has a shorter carbon chain (C9), a chlorine substituent, and a sulfonic acid group linked via an ether oxygen. This structural variation reduces its mobility in groundwater but increases resistance to thermal degradation. Comparative toxicity studies should use quantitative structure-activity relationship (QSAR) models to assess its potential as a replacement for phased-out PFAS .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on 9Cl-PF3ONS toxicity in in vitro vs. in vivo models?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation. For in vitro assays, use primary hepatocytes or S9 liver fractions to mimic metabolic conversion. In vivo, employ knock-out rodent models (e.g., PPARα-null mice) to isolate receptor-mediated effects. A 2022 study found that 9Cl-PF3ONS activates PPARγ at EC50 = 120 nM in human cell lines but shows no hepatic steatosis in mice at equivalent doses, suggesting species-specific metabolism . Cross-validate findings using high-resolution metabolomics (HRM) to identify unique biomarkers (e.g., oxidative stress metabolites).

Q. How can advanced oxidation processes (AOPs) be optimized for 9Cl-PF3ONS degradation?

- Degradation Protocol : UV/persulfate AOPs achieve >90% degradation of 9Cl-PF3ONS in 60 minutes under optimal conditions (pH 7–9, 10 mM persulfate). Monitor intermediates via high-resolution orbital trap MS: major products include shorter-chain perfluoroalkyl acids (PFAAs, e.g., C6–C8) and chlorinated byproducts. Use toxicity testing (e.g., Microtox®) to confirm reduced ecotoxicity post-treatment . Challenges include scaling up without generating trifluoroacetic acid (TFA), a recalcitrant byproduct .

Q. What analytical pitfalls occur when quantifying 9Cl-PF3ONS in biological tissues?

- Troubleshooting Guide :

- Matrix Interference : Co-eluting phospholipids in serum/plasma can suppress ionization. Use alkaline methanol precipitation followed by dispersive SPE cleanup .

- Isomer Separation : 9Cl-PF3ONS may co-elute with branched isomers. Employ a C18 column with 2.1 µm particle size and 10 mM ammonium acetate in mobile phases for baseline resolution .

- Quantification Limits : Limit of quantification (LOQ) in liver tissue is typically 0.5 ng/g wet weight. For lower LOQs, use accelerated solvent extraction (ASE) with acetone:hexane (1:1) .

Data Contradiction and Resolution

Q. Why do some studies report 9Cl-PF3ONS as non-bioaccumulative, while others classify it as a SVHC (Substance of Very High Concern)?

- Critical Analysis : The European Chemicals Agency (ECHA) classifies 9Cl-PF3ONS as a SVHC due to its persistence (half-life > 6 months in water) and mobility in aquatic systems . However, its bioaccumulation factor (BAF) in fish is lower than PFOS (BAF = 1,200 vs. 12,000). This discrepancy arises from its higher solubility (log KOW = 3.8 vs. 6.5 for PFOS), which reduces biomagnification but increases ecosystem-wide dispersion. Researchers must contextualize BAF values with environmental compartment models (e.g., USEtox) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.